molecular formula C38H50N6O8 B049758 Antibiotic A 54556A CAS No. 95398-45-1

Antibiotic A 54556A

Katalognummer B049758
CAS-Nummer: 95398-45-1
Molekulargewicht: 718.8 g/mol
InChI-Schlüssel: ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A 54556A is a natural acyldepsipeptide (ADEP) antibiotic . It was isolated from Streptomyces hawaiiensis . This antibiotic has antibacterial activity against Gram-positive bacteria . It is active against isolates that are resistant to antibiotics, implying a new target identified as ClpP .


Molecular Structure Analysis

The molecular formula of A 54556A is C38H50N6O8 . Its molecular weight is 718.9 . The chemical name is (4R)- (6→2)-lactone N- [ (2E,4E,6E)-1-oxo-2,4,6-octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline .


Physical And Chemical Properties Analysis

A 54556A is a solid substance . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Treatment of Gram-Positive Bacterial Infections

Antibiotic A 54556A exhibits potent antibacterial activity against Gram-positive bacteria. It operates by a novel mechanism, targeting the ClpP protease, which is not the focus of traditional antibiotics . This makes it particularly effective against strains that are resistant to other antibiotics.

Potential Against Gram-Negative Bacteria

While primarily effective against Gram-positive bacteria, A 54556A also shows promise in combating Gram-negative bacteria. This broadens its potential application in treating a wider range of bacterial infections .

Addressing Antibiotic Resistance

The unique mechanism of A 54556A in activating and deregulating Clp-family proteins presents a new frontier in the fight against antibiotic-resistant bacteria. Its ability to act on bacteria that have developed resistance to other antibiotics is a significant advantage in medical research and treatment strategies .

Preclinical Development for Systemic Infections

In preclinical studies, A 54556A analogs have shown efficacy in treating systemic infections in rodents. This suggests its potential for development into a treatment for severe bacterial infections in humans, pending further clinical trials .

Research on Cellular Dysregulation

A 54556A has been used in studies to understand the dysregulation of bacterial proteolytic machinery. This research is crucial for developing new classes of antibiotics that can induce similar dysregulatory effects in pathogenic bacteria .

Study of Bacterial Cell Division

Research involving A 54556A has contributed to the understanding of bacterial cell division. It has been found to degrade the cell division protein FtsZ, providing insights into the molecular mechanisms of bacterial growth and replication .

Development of New Antibiotic Classes

As the lead structure of acyldepsipeptide antibiotics, A 54556A serves as a model compound in the development of new generations of antibiotics. Its structure and mechanism of action guide the synthesis of novel compounds with similar or enhanced effects .

Clinical Application Prospects

Although still in the preclinical stage, the promising results of A 54556A in various studies point to its potential clinical applications. Its effectiveness in different models of infection supports its prospects as a future therapeutic agent .

Zukünftige Richtungen

A 54556A is still in the preclinical development stage . Given its unique mechanism of action and its effectiveness against antibiotic-resistant bacteria, it represents a promising direction for future antibiotic development .

Eigenschaften

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRSXMWWGUOTAO-VIEJTCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic A 54556A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic A 54556A
Reactant of Route 2
Reactant of Route 2
Antibiotic A 54556A
Reactant of Route 3
Antibiotic A 54556A
Reactant of Route 4
Antibiotic A 54556A
Reactant of Route 5
Reactant of Route 5
Antibiotic A 54556A
Reactant of Route 6
Reactant of Route 6
Antibiotic A 54556A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.